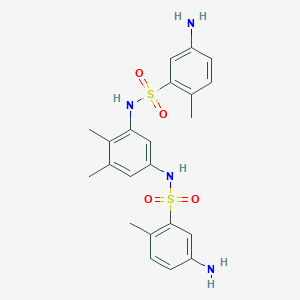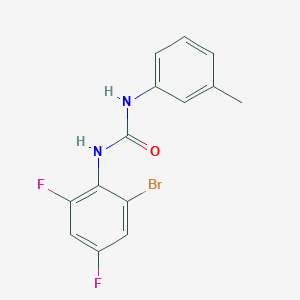
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide), also known as DMP 323, is a sulfonamide compound that has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 exerts its pharmacological effects by binding to the active site of CA IX and COX-2, thereby inhibiting their enzymatic activity. The inhibition of CA IX leads to decreased tumor growth and increased sensitivity to chemotherapy, while the inhibition of COX-2 leads to reduced inflammation and pain.
Biochemical and Physiological Effects:
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of glaucoma and epilepsy. N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in lab experiments is its high potency and selectivity for CA IX and COX-2. This allows for more precise and targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 is its low aqueous solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the use of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in scientific research. One area of interest is the development of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 analogs with improved aqueous solubility and pharmacokinetic properties. Another area of interest is the exploration of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 as a potential treatment for other diseases such as glaucoma and epilepsy. Additionally, the combination of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 with other chemotherapeutic agents may enhance its anticancer activity and reduce the risk of drug resistance.
Synthesis Methods
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 can be synthesized by reacting 4,5-dimethylisophthalic acid with 5-amino-2-methylbenzenesulfonamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been extensively studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many solid tumors, has made it a promising candidate for cancer treatment. Additionally, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
properties
IUPAC Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-5-7-17(23)10-21(13)31(27,28)25-19-9-15(3)16(4)20(12-19)26-32(29,30)22-11-18(24)8-6-14(22)2/h5-12,25-26H,23-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNANKVZMTOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C(=C2)C)C)NS(=O)(=O)C3=C(C=CC(=C3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4966506.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)